HLA-DR8 and HLA-DR52 Dual-Restriction Profile of SSX4 (161-180)
SSX4 (161-180) is characterized by a defined dual HLA class II restriction to HLA-DR8 (population frequency approximately 4%) and HLA-DR52 (population frequency approximately 41%), as documented in the Cancer Immunity Peptide Database [1]. In contrast, the partially overlapping N-terminal peptide SSX4 (151-170) is restricted to HLA-DP10 (population frequency approximately 2%), while other SSX4 epitopes such as SSX4 (31-50) are restricted to HLA-DR3 (population frequency approximately 21%) [2]. This differential HLA restriction profile enables researchers to select the appropriate peptide based on the HLA haplotype of their patient cohort or experimental model system.
| Evidence Dimension | HLA class II allele restriction specificity |
|---|---|
| Target Compound Data | HLA-DR8 (4% population frequency) and HLA-DR52 (41% population frequency) |
| Comparator Or Baseline | SSX4 (151-170): HLA-DP10 (2%); SSX4 (31-50): HLA-DR3 (21%) |
| Quantified Difference | DR52 restriction covers 41% of population vs. 2% for DP10; no overlap in restriction alleles between 161-180 and 151-170 |
| Conditions | Cancer Immunity Peptide Database, based on in vitro lymphocyte stimulation assays with synthetic peptides |
Why This Matters
The distinct HLA restriction profile of SSX4 (161-180) determines which patient populations can be studied with this reagent, making allele-matched peptide selection essential for valid T-cell immunomonitoring.
- [1] Cancer Immunity Peptide Database. CTDatabase: SSX4 Gene Entry. Ludwig Institute for Cancer Research. Accessed 2026. View Source
- [2] Ayyoub M, Merlo A, Hesdorffer CS, et al. CD4+ T cell responses to SSX-4 in melanoma patients. Journal of Immunology. 2005;174(8):5092-5099. View Source
